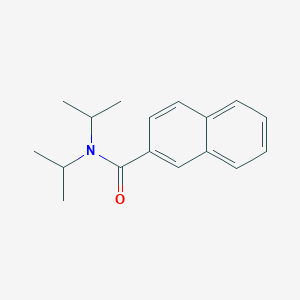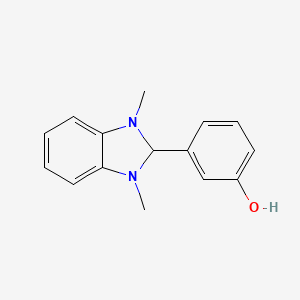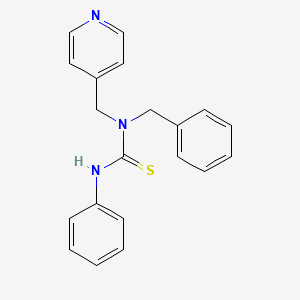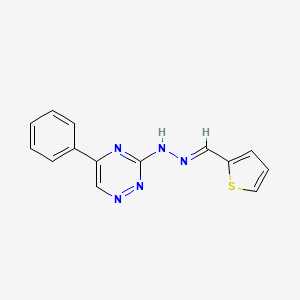
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (EBTI) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been synthesized through various methods and has shown potential in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. In addition, 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have various potential applications in scientific research. However, there are also limitations to using 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 activity. Another potential direction is to investigate its potential as a neuroprotective agent and its mechanism of action in increasing dopamine levels in the brain. Additionally, more research is needed to fully understand its potential as an anti-cancer agent and its mechanism of action in inhibiting the growth of cancer cells.
Métodos De Síntesis
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide.
Aplicaciones Científicas De Investigación
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential in scientific research applications due to its unique properties. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCMXXHLBHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257008 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)

